BenchChemオンラインストアへようこそ!

Spebrutinib Besylate

kinase selectivity off-target profiling BTK inhibitor

Spebrutinib besylate is a covalent, irreversible BTK inhibitor (IC₅₀ <0.5 nM) with >1400‑fold selectivity and a >1800‑fold potency loss against C481S mutant BTK—ideal for studying acquired resistance. Its translational profile (hWB EC₅₀ = 140 nM) serves as a benchmark for ex vivo target engagement assays. As a discontinued clinical compound, it is free of IP constraints, enabling unrestricted comparative research.

Molecular Formula C28H28FN5O6S
Molecular Weight 581.6 g/mol
CAS No. 1360053-81-1
Cat. No. B560112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpebrutinib Besylate
CAS1360053-81-1
Synonyms(Z)-N-(3-((E)-(5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4(3H)-ylidene)amino)phenyl)acrylimidic acid compound with benzenesulfonic acid (1:1)
Molecular FormulaC28H28FN5O6S
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
InChIKeyABSXPNGWJFAPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spebrutinib Besylate (CAS 1360053-81-1): Overview and Comparator Context for BTK Inhibitor Research Procurement


Spebrutinib besylate (AVL-292 benzenesulfonate; CC-292 besylate) is a covalent, irreversible, orally bioavailable Bruton's tyrosine kinase (BTK) inhibitor with an IC50 of <0.5 nM against BTK kinase activity in biochemical assays . The compound binds covalently to the Cys481 residue of BTK, blocking ATP-binding pocket access and downstream B-cell receptor signaling [1]. Spebrutinib was under clinical development for rheumatoid arthritis (Phase II) and B-cell malignancies including chronic lymphocytic leukemia and diffuse large B-cell lymphoma (Phase I), though development has been discontinued as of Celgene's pipeline updates [2]. As a second-generation BTK inhibitor, spebrutinib is most appropriately compared against first-generation ibrutinib (PCI-32765) and other second-generation covalent BTK inhibitors including acalabrutinib (ACP-196), zanubrutinib (BGB-3111), and tirabrutinib (ONO/GS-4059).

Spebrutinib Besylate Differentiation: Why Generic Substitution of BTK Inhibitors Fails Without Quantitative Selectivity Validation


BTK inhibitors within the covalent irreversible class exhibit substantial variation in off-target kinase inhibition profiles, biochemical-to-cellular potency translation, and clinical development outcomes that preclude simple interchangeability. While spebrutinib and ibrutinib both target the Cys481 residue with sub-nanomolar biochemical potency, spebrutinib demonstrates a >1400-fold selectivity window over other kinases assayed , whereas ibrutinib's broader kinome inhibition—particularly against ITK, TEC, and EGFR family kinases—has been linked to clinically significant adverse events including atrial fibrillation, bleeding, and diarrhea [1]. Notably, spebrutinib's cellular potency in physiologically relevant human whole blood assays (EC₅₀ = 140 nM) differs markedly from its biochemical IC₅₀, a translation loss not uniformly observed across all BTK inhibitors in the class [2]. Furthermore, spebrutinib's clinical development was terminated after Phase II despite demonstrating pharmacodynamic target engagement and biomarker modulation, distinguishing its procurement value from approved agents with established therapeutic indications [3]. These compound-specific quantitative differences in selectivity, cellular activity translation, and development status mean that substituting spebrutinib with another BTK inhibitor without validation would compromise experimental reproducibility and data interpretability.

Spebrutinib Besylate: Quantitative Comparative Evidence Versus Ibrutinib, Acalabrutinib, and BTK Inhibitor Class


Kinase Selectivity Window: Spebrutinib Besylate vs. Ibrutinib Off-Target ITK and EGFR Inhibition

Spebrutinib demonstrates a >1400-fold selectivity window over other kinases assayed, with IC₅₀ values against off-target kinases ranging from 723 nM (Yes) to 7.15 μM (Fyn) [1]. In a standardized kinome profiling study comparing five clinically-developed BTK inhibitors at 1 μM, spebrutinib showed substantially lower hit rates against a panel of wild-type kinases compared to ibrutinib, which exhibited broader off-target inhibition including potent activity against ITK (IC₅₀ = 10.7 nM) and EGFR (IC₅₀ = 5.6 nM) [2]. The selectivity ratio (IC₅₀,off-target / IC₅₀,BTK) for spebrutinib against ITK is approximately 114-fold (IC₅₀,ITK = 1050 nM / IC₅₀,BTK = 9.2 nM), compared to ibrutinib's ITK:BTK selectivity ratio of approximately 21-fold (IC₅₀,ITK = 10.7 nM / IC₅₀,BTK = 0.5 nM) [3]. This quantitative difference in kinase selectivity profiles is experimentally confirmed and directly relevant to functional assay design.

kinase selectivity off-target profiling BTK inhibitor ITK inhibition

Cellular Potency Translation: Spebrutinib Besylate Human Whole Blood EC₅₀ vs. Biochemical IC₅₀

Spebrutinib exhibits a substantial potency shift from biochemical assays to physiologically relevant human whole blood (hWB) assays. In biochemical assays, spebrutinib demonstrates an IC₅₀ of <0.5 nM against BTK kinase activity . However, in hWB assays measuring B-cell receptor-mediated CD69 expression on peripheral B cells, spebrutinib shows an EC₅₀ of 140 nM—representing a >280-fold reduction in apparent potency [1]. By comparison, ibrutinib, acalabrutinib, and zanubrutinib all maintained EC₅₀ values <10 nM in the same hWB assay system, demonstrating superior cellular potency retention [1]. In human peripheral blood mononuclear cells (hPBMCs), spebrutinib's cellular EC₅₀ for BTK occupancy was 6-8 nM, confirming that the potency loss is most pronounced in the more complex whole blood matrix where plasma protein binding and cellular uptake barriers are fully represented [2].

cellular potency human whole blood assay pharmacodynamics BTK occupancy

Clinical Pharmacodynamic Response: Spebrutinib Besylate ACR20 and BTK Occupancy in Rheumatoid Arthritis

In a 4-week randomized, placebo-controlled Phase 2a mechanistic study (NCT01975610) in patients with active rheumatoid arthritis on background methotrexate, spebrutinib 375 mg/day achieved a median BTK occupancy in peripheral blood of 83% and significantly reduced serum biomarkers including CXCL13, MIP-1β, and the bone resorption marker CTX-I (P < 0.05) [1]. Clinical efficacy trended higher in spebrutinib-treated patients, with 41.7% (10/24) achieving ACR20 response versus 21.7% (5/23) in the placebo group at week 4 (P = 0.25), though this difference did not reach statistical significance [1]. Treatment-emergent adverse events were comparable between spebrutinib and placebo groups [1]. In a first-in-human healthy volunteer trial, a single oral dose of 2 mg/kg spebrutinib consistently engaged all circulating BTK protein, providing the basis for rational dose selection [2].

rheumatoid arthritis clinical trial ACR20 BTK occupancy pharmacodynamics

Metabolic Stability Profile: Spebrutinib Besylate In Vitro Half-Life and Intrinsic Clearance

Spebrutinib was evaluated for metabolic stability using a validated LC-MS/MS method in human liver microsomes (HLMs). The compound exhibited an in vitro half-life (t₁/₂) of 82.52 minutes and an intrinsic clearance (CL_int) of 8.4 μL/min/mg protein [1]. Based on these values, the authors hypothesized that spebrutinib could be slowly excreted from the body, with potential bioaccumulation requiring monitoring of drug plasma levels and kidney function [1]. This metabolic stability profile distinguishes spebrutinib from other BTK inhibitors that undergo more rapid hepatic clearance.

metabolic stability pharmacokinetics human liver microsomes clearance

Development Status Differentiation: Discontinued Clinical Program with Irreversible C481S Mutation Vulnerability

Spebrutinib is a covalent, irreversible BTK inhibitor that binds to the Cys481 residue, conferring vulnerability to the C481S resistance mutation that ablates covalent binding [1]. In biochemical assays, spebrutinib shows an IC₅₀ of 908 nM against the C481S mutant BTK, representing a >1800-fold loss of potency compared to wild-type BTK (IC₅₀ <0.5 nM) [2]. Clinical development of spebrutinib has been discontinued; the compound is no longer in Celgene's pipeline and reached highest development phases of Phase II in rheumatoid arthritis and Phase I in B-cell malignancies [3]. This development status distinguishes spebrutinib from approved covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) that have established therapeutic indications, as well as from non-covalent BTK inhibitors (pirtobrutinib) that retain activity against C481S mutants.

drug development C481S resistance covalent inhibitor clinical termination

Spebrutinib Besylate: Optimized Research Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Reference Standard for Covalent BTK Inhibition

Given its >1400-fold selectivity window over other kinases and specific off-target IC₅₀ values (ITK IC₅₀ = 1050 nM, Yes IC₅₀ = 723 nM, Lyn IC₅₀ = 4.4 μM), spebrutinib besylate serves as an optimal reference compound for dissecting BTK-specific signaling pathways in B-cell biology without confounding ITK-mediated T-cell or EGFR-mediated epithelial effects. This selectivity profile is particularly valuable in mixed cell population assays where cleaner BTK inhibition is required to attribute observed phenotypes specifically to BTK blockade rather than off-target kinase inhibition [1].

Mechanistic Studies of BTK-Dependent B-Cell Activation and Osteoclast Biology in Autoimmune Models

The validated clinical pharmacodynamic dataset (median 83% BTK occupancy at 375 mg/day, significant reduction in CXCL13, MIP-1β, and CTX-I bone resorption biomarker) establishes spebrutinib as a well-characterized tool for investigating BTK's role in B-cell chemotaxis and osteoclastogenesis. Researchers studying rheumatoid arthritis pathogenesis or bone erosion mechanisms in inflammatory disease models can leverage these published biomarker response thresholds to calibrate in vivo dosing and interpret target engagement [2].

Comparative Pharmacology Studies Investigating Covalent BTK Inhibitor Resistance Mechanisms

With its well-documented >1800-fold potency loss against the C481S mutant BTK (wild-type IC₅₀ <0.5 nM vs. C481S IC₅₀ = 908 nM), spebrutinib is an ideal tool compound for studying acquired resistance mechanisms to covalent BTK inhibitors. Its discontinued clinical development means it can be used as a reference covalent inhibitor without commercial or intellectual property constraints, enabling head-to-head comparisons with non-covalent BTK inhibitors (e.g., pirtobrutinib) that retain activity against C481S mutants [3].

Ex Vivo Human Whole Blood Pharmacodynamic Assay Development and Validation

Spebrutinib's pronounced potency shift in human whole blood (hWB EC₅₀ = 140 nM vs. biochemical IC₅₀ <0.5 nM) provides a well-characterized benchmark for developing and validating ex vivo target engagement assays. This differential cellular translation profile, distinct from ibrutinib and acalabrutinib (both hWB EC₅₀ <10 nM), makes spebrutinib a valuable control compound for investigating factors affecting BTK inhibitor potency in complex biological matrices, including plasma protein binding and cellular uptake barriers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spebrutinib Besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.